2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidin-based acetamide derivative featuring a dimethylamino-propyl substituent at the 1-position of the pyrimidine core and a 3-fluorophenyl group attached via a sulfanyl-acetamide linkage. The dimethylamino group enhances solubility and bioavailability, while the 3-fluorophenyl substituent may optimize target binding through hydrophobic and electronic interactions .
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-24(2)10-5-11-25-17-9-4-8-16(17)19(23-20(25)27)28-13-18(26)22-15-7-3-6-14(21)12-15/h3,6-7,12H,4-5,8-11,13H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACLDMJZTXQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[d]pyrimidin ring, followed by the introduction of the dimethylamino propyl group, and finally, the attachment of the fluorophenylacetamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could result in derivatives with different functional groups.
Scientific Research Applications
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their functional distinctions are analyzed below, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The dimethylamino group in the target compound likely improves aqueous solubility compared to the diethylamino analog in , which may trade solubility for prolonged half-life. Fluorine vs.
Core Heterocycle Influence :
- The cyclopenta[d]pyrimidin core in the target compound offers conformational rigidity, contrasting with the indazole core in DDU86439 , which may allow broader π-π stacking interactions.
- Pyrimidine-based analogs (e.g., ) show versatility in accommodating bulky substituents (e.g., iodophenyl), enabling applications in targeted therapy or imaging.
Biological Activity Trends: The TRYS inhibitor DDU86439 (EC₅₀ = 6.9 µM) highlights the importance of the 3-fluorophenyl-acetamide motif in enzyme inhibition. The target compound’s cyclopenta[d]pyrimidin core may confer higher selectivity due to reduced steric hindrance compared to indazole. Halogenated Derivatives: Iodine in and chlorine in suggest utility in covalent binding or radiopharmaceuticals, whereas fluorine in the target compound optimizes non-covalent interactions.
The target compound’s dimethylamino group may counteract this via improved solvation .
Biological Activity
The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
The structure includes a cyclopentapyrimidine core modified with a dimethylamino group and a fluorophenyl acetamide moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Mechanism of Action :
- G Protein-Coupled Receptor (GPCR) Interaction :
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against multiple cell lines |
| GPCR Interaction | Modulates signaling pathways related to cell proliferation |
| Cytotoxicity | Significant cytotoxic effects observed in vitro |
Case Studies
- Anticancer Screening :
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic efficacy of this compound. Results indicated that it significantly reduced tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of cyclopenta[d]pyrimidine derivatives often requires multi-step protocols, including cyclization, sulfanyl group introduction, and acetamide coupling. Challenges include low yields during cyclopenta ring formation due to steric hindrance and competing side reactions. Optimization involves temperature control (e.g., maintaining 60–80°C for cyclization) and solvent selection (e.g., DMF for improved solubility of intermediates). Catalytic agents like DMAP may enhance coupling efficiency .
Q. Which spectroscopic methods are critical for structural elucidation?
High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming the dimethylaminopropyl, sulfanyl, and fluorophenyl moieties. Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for analogous pyrimidine-acetamide structures .
Q. What preliminary biological assays are recommended for activity screening?
Begin with in vitro enzyme inhibition assays (e.g., kinases or proteases) due to structural similarity to pyrimidine-based inhibitors. Cell viability assays (MTT or ATP-based) against cancer lines (e.g., MCF-7, HepG2) can assess cytotoxicity. Include positive controls like staurosporine for kinase inhibition .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or CDK2) identifies critical interactions, such as hydrogen bonding between the acetamide carbonyl and active-site residues. MD simulations (AMBER/CHARMM) evaluate binding stability. QSAR models can prioritize substituents (e.g., modifying the fluorophenyl group) for enhanced affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Validate purity via HPLC (>95%) and replicate assays in serum-free media. Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic IC₅₀) to confirm activity. Cross-reference with structurally related compounds, such as N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which showed consistent kinase inhibition .
Q. How is the compound’s stability assessed under physiological conditions?
Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS and identify metabolites. For cyclopenta[d]pyrimidine derivatives, oxidation of the thioether to sulfone is a common degradation pathway. Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life .
Q. What crystallographic techniques are used to analyze polymorphism or hydrate formation?
Single-crystal X-ray diffraction (SCXRD) distinguishes polymorphs by comparing unit cell parameters (e.g., space group, Z-value). For hydrates, TGA-DSC quantifies water content. For example, analogous compounds like PF-06465469 hydrate showed distinct diffraction patterns for anhydrous vs. hydrated forms .
Methodological Notes
- Synthetic Route Optimization : Prioritize microwave-assisted synthesis for cyclization steps to reduce reaction time and improve yield .
- Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for biological assays to minimize inter-lab variability .
- Structural Analogues : Compare crystallographic data (e.g., bond lengths, torsion angles) with N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to infer conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
